1-(1H-1,2,4-triazol-5-yl)ethanamine

Description

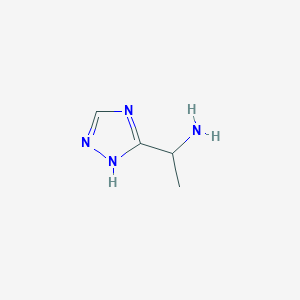

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWJUNNDJGOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h 1,2,4 Triazol 5 Yl Ethanamine and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The 1,2,4-triazole ring is a key structural motif found in many biologically active compounds. imist.manih.gov Its synthesis has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. imist.manih.govchemicalbook.com

Two of the earliest and most fundamental methods for constructing the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com The reaction typically requires high temperatures and long reaction times, and often results in low yields. wikipedia.org The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring. chemicalbook.com For example, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. researchgate.net

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, is the reaction of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com This acid-catalyzed condensation offers a route to substituted 1,2,4-triazoles. wikipedia.orgdrugfuture.com The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic group generally favoring the 3-position of the resulting triazole ring. wikipedia.org A classic example is the reaction of N-formyl benzamide with phenyl hydrazine to produce 1,5-diphenyl-1,2,4-triazole. researchgate.netscispace.com

| Reaction | Reactants | Product | Conditions |

| Pellizzari Reaction | Amide and Hydrazide | 1,2,4-Triazole | High temperature wikipedia.org |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Acid-catalyzed wikipedia.orgdrugfuture.com |

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 1,2,4-triazoles from simple starting materials in a single step. rsc.orgrsc.org These reactions offer advantages in terms of atom economy, step economy, and time efficiency. rsc.org

Several MCR strategies have been developed for the synthesis of 1,2,4-triazole scaffolds. One such approach involves the reaction of anilines, aminopyridines, or pyrimidines with other reagents to directly form 1-aryl 1,2,4-triazoles. organic-chemistry.orgacs.org For instance, a copper-catalyzed reaction has been reported that provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another example is a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which yields 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org A metal-free, base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has also been reported for the synthesis of hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org

Oxidative cyclization represents another important strategy for the formation of the 1,2,4-triazole ring. These methods often involve the formation of a linear precursor which is then cyclized in the presence of an oxidizing agent.

A variety of oxidants have been employed for this purpose. For example, selenium dioxide (SeO₂) has been used for the oxidative cyclization of hydrazones to synthesize fused 1,2,4-triazoles with moderate to good yields. frontiersin.orgnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been utilized as both an oxidant and a Lewis acid in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Copper-catalyzed oxidative cyclization reactions, often using molecular oxygen from the air as the oxidant, have also been developed for the synthesis of 1,2,4-triazole derivatives from amidines and nitriles. nih.govacs.org Furthermore, metal compound-mediated oxidative cyclization of derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid using reagents like iron(III) chloride has been shown to produce various substituted 1,2,4-triazoles. publish.csiro.au

| Oxidant | Substrate | Product |

| Selenium Dioxide (SeO₂) | Hydrazones | Fused 1,2,4-triazoles frontiersin.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) | Hydrazones | 3,4,5-Trisubstituted-1,2,4-triazoles frontiersin.orgnih.gov |

| Copper Catalyst/O₂ | Amidines and Nitriles | 1,2,4-Triazole derivatives nih.govacs.org |

| Iron(III) Chloride | 2-(Phenylmethylidene)hydrazinecarboximidothioic acid derivatives | Substituted 1,2,4-triazoles publish.csiro.au |

Synthesis of the Ethanamine Side Chain and its Attachment to the Triazole Core

Once the 1,2,4-triazole ring is formed, the next crucial step is the introduction of the ethanamine side chain at the 5-position to yield 1-(1H-1,2,4-triazol-5-yl)ethanamine.

A common and versatile method for introducing an amine group is through the reduction of a suitable precursor functional group.

One widely used strategy is the reduction of azides . An azide (B81097) group can be introduced onto the ethyl side chain attached to the triazole ring, and then reduced to the primary amine. The Staudinger reaction, which uses a phosphine (B1218219) like triphenylphosphine, is a mild and effective method for this transformation. nih.gov Alternatively, azides can be reduced to amines via hydrogenolysis. nih.gov The azide precursors themselves can be synthesized from corresponding amines or bromides. researchgate.net

Another powerful technique is reductive amination . youtube.comyoutube.comorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine, typically in the presence of a reducing agent. youtube.com In the context of synthesizing this compound, this would involve a 1-(1H-1,2,4-triazol-5-yl)ethan-1-one precursor. This ketone could then be reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the desired ethanamine. youtube.comyoutube.com The use of 1,2,3-triazole-borane complexes as stable and efficient reagents for reductive amination has also been reported. rsc.org

| Reduction Strategy | Precursor Functional Group | Reagents |

| Azide Reduction | Azide | Triphenylphosphine (Staudinger reaction), Hydrogenolysis nih.gov |

| Reductive Amination | Ketone (e.g., 1-(1H-1,2,4-triazol-5-yl)ethan-1-one) | Ammonia/Amine, Sodium cyanoborohydride, Sodium triacetoxyborohydride youtube.comyoutube.com |

Catalytic Transformations in the Synthesis of this compound Derivatives

Catalytic methods are pivotal in the synthesis of 1,2,4-triazole derivatives, offering efficiency, selectivity, and milder reaction conditions compared to traditional methods. Both copper-catalyzed and other transition metal-catalyzed processes have been extensively explored.

Copper-Catalyzed Reactions

Copper catalysis is a prominent and versatile tool for the construction of the 1,2,4-triazole ring. These reactions often proceed through oxidative coupling mechanisms, forming key N-C and N-N bonds. organic-chemistry.org

A notable copper-catalyzed method involves the aerobic oxidative synthesis of 1,2,4-triazoles from bisarylhydrazones. nih.gov Another efficient one-pot process utilizes readily available nitriles and hydroxylamine (B1172632) hydrochloride with a copper(II) acetate (B1210297) catalyst. This method is advantageous as it does not require an inert atmosphere and tolerates a wide range of functional groups. isres.org The reaction proceeds through the intermolecular addition of hydroxylamine to a nitrile to form an amidoxime, which then reacts with another nitrile in the presence of the copper catalyst, followed by intramolecular dehydration cyclization. isres.org

Copper catalysts have also been employed in [3+2] cycloaddition reactions. For instance, a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide leads to the formation of triazole-fused quinoxalinones through a [3+2] azide-alkyne cycloaddition and subsequent intramolecular C-N coupling. nih.gov Furthermore, copper-catalyzed cycloaddition of azides with internal alkynes is a challenging but valuable method for producing 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been developed as a sustainable synthetic route. rsc.org

The choice of copper catalyst can influence the regioselectivity of the reaction. For example, in the [3+2] cycloaddition of aryl diazonium salts and isocyanides, a copper catalyst can selectively produce 1,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

| Starting Materials | Catalyst | Product Type | Key Features |

| Bisarylhydrazones | Copper(II) | 1,2,4-Triazoles | Aerobic oxidative synthesis. nih.gov |

| Nitriles, Hydroxylamine hydrochloride | Cu(OAc)₂ | 1,2,4-Triazole derivatives | One-pot, tolerates various functional groups. isres.org |

| N-(2-haloaryl)propiolamides, Sodium azide | Copper | nih.govorganic-chemistry.orgsioc-journal.cntriazolo[1,5-a]quinoxalin-4(5H)-ones | Tandem [3+2] cycloaddition and C-N coupling. nih.gov |

| Aryl diazonium salts, Isocyanides | Copper | 1,5-disubstituted-1,2,4-triazoles | Regioselective synthesis. frontiersin.orgnih.gov |

| Amides, Nitriles | phen-McM-41-CuBr | 3,5-disubstituted-1,2,4-triazoles | Cascade addition oxidation cyclization with O₂ as oxidant. nih.gov |

Other Transition Metal-Catalyzed Processes

While copper catalysts are prevalent, other transition metals also play a role in the synthesis of 1,2,4-triazole derivatives. For instance, silver(I) has been used as a catalyst in the [3+2] cycloaddition of aryl diazonium salts and isocyanides to selectively yield 1,3-disubstituted-1,2,4-triazoles, demonstrating catalyst-dependent regioselectivity. frontiersin.orgnih.gov

Palladium complexes have been synthesized from 1,2,4-triazol-5-ylidenes and have shown excellent catalytic activity in reactions like the reductive dechlorination of p-dichlorobenzene. researchgate.net Although not a direct synthesis of the triazole ring, this highlights the application of triazole-based ligands in transition metal catalysis.

Advanced Synthetic Techniques and Conditions

To enhance reaction efficiency, reduce reaction times, and promote greener chemistry, advanced synthetic techniques such as microwave-assisted synthesis and electrochemical methods have been increasingly adopted for the production of 1,2,4-triazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. scielo.org.zanih.gov This technique has been successfully applied to various steps in the synthesis of 1,2,4-triazole derivatives.

For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved efficiently under microwave irradiation. nih.gov In one-pot methods, the reaction of aminoguanidine (B1677879) and dicarboxylic acids in an aqueous medium under microwave heating at 200°C for just 5 minutes afforded bis(1H-1,2,4-triazol-5(3))-amines in good yields and high purity. nih.gov Similarly, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was accomplished in only 5 minutes with a 96% yield using microwave irradiation. nih.gov

Microwave-assisted synthesis has also been shown to be significantly more efficient than conventional heating methods for certain reactions. For example, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave irradiation, compared to 290 minutes and a 78% yield with conventional heating. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and various amines was also effectively carried out using microwave irradiation. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 min, 78% | 10–25 min, 97% | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Not specified | 5 min, 96% | nih.gov |

Electrochemical Synthesis

Electrochemical synthesis offers a green and mild alternative for constructing 1,2,4-triazoles, often avoiding the need for harsh reagents and transition metal catalysts. nih.govsioc-journal.cn This method relies on electrochemical oxidation to generate reactive intermediates that undergo cyclization.

A notable electrochemical approach involves the dehydrogenative [3+2] annulation of readily available amines and hydrazones. sioc-journal.cn This method is advantageous as it proceeds without transition metals, acids, bases, or external oxidants, providing a variety of functionalized 1,2,4-triazoles. sioc-journal.cn Another electrochemical strategy generates amphiphiles from hydrazones, which then react with benzylamine (B48309) derivatives to form the 1,2,4-triazole skeleton under mild and environmentally friendly conditions. nih.gov

Electrochemical methods have also been developed for the synthesis of 1,2,4-triazole-fused heterocycles through an intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org This atom- and step-economical one-pot process is efficient for producing valuable compounds like 1,2,4-triazolo[4,3-a]pyridines from commercially available starting materials. rsc.org A multicomponent electrochemical reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols has also been reported for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org

Chiral Synthesis and Stereocontrol in this compound Production

The synthesis of chiral 1,2,4-triazole derivatives is of significant interest, particularly for applications in medicinal chemistry. Stereocontrol is crucial for obtaining enantiomerically pure compounds.

One approach to chiral synthesis involves the use of chiral starting materials. For example, enantiopure N-protected-1H-1,2,4-triazole-derived α-amino acids have been synthesized from α-amino acid-derived amidrazones. researchgate.net The cyclization of these precursors can be promoted by microwave irradiation. researchgate.netresearchgate.net

Another strategy is asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce stereoselectivity. A new series of chiral 4,5-dihydro-1H- nih.govsioc-journal.cnrsc.org-triazoline molecules with a β-ᴅ-glucopyranoside appendage were synthesized via a 1,3-dipolar cycloaddition reaction between various hydrazonyl chlorides and carbohydrate Schiff bases. mdpi.com This method utilizes the chirality of the carbohydrate scaffold to direct the stereochemical outcome of the reaction.

The development of chiral N-heterocyclic biscarbenes based on the 1,2,4-triazole scaffold as ligands for metal-catalyzed asymmetric synthesis is another promising area. rsc.org These ligands have been successfully applied in rhodium-catalyzed hydrogenation reactions, achieving enantioselectivities of up to 61% ee. rsc.org

Stereoselective synthesis of 1,2,3-triazol-1-yl-methaneboronic acids has been achieved from azidomethaneboronates via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), demonstrating that the proximity of the reaction center to the boronic group does not compromise the stereoisomeric composition. nih.gov

Chemical Reactivity and Derivatization Strategies of 1 1h 1,2,4 Triazol 5 Yl Ethanamine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the ethyl substituent is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent 1,2,4-triazole (B32235) ring.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile. This enables it to participate in a variety of nucleophilic addition and substitution reactions. For instance, it can react with electrophilic centers such as carbonyl carbons and electron-deficient aromatic rings.

In nucleophilic substitution reactions, the amine can displace leaving groups from alkyl halides or activated aryl halides. The success of such reactions is often dependent on the nature of the substrate and the reaction conditions, including the choice of solvent and base. researchgate.netresearchgate.net The primary amine can also undergo addition to polarized double bonds, such as the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, in a process known as a Michael addition.

The primary amine of 1-(1H-1,2,4-triazol-5-yl)ethanamine serves as a precursor for the synthesis of various derivatives, including imines, amides, and ureas.

Imines (Schiff Bases): Reaction with aldehydes or ketones under dehydrating conditions yields the corresponding imines. This condensation reaction is typically reversible and acid-catalyzed.

Amides: Amide bond formation is a common derivatization strategy. This can be achieved by reacting the amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The acetylation of similar 5-amino-1H- researchgate.netCurrent time information in Bangalore, IN.chemicalbook.comtriazoles has been studied, demonstrating the feasibility of this transformation. acs.orgresearchgate.net

Ureas: Substituted ureas can be synthesized through the reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides.

| Derivative | Reactant | Reaction Type |

| Imine | Aldehyde or Ketone | Condensation |

| Amide | Acyl Chloride/Anhydride | Acylation |

| Urea | Isocyanate | Addition |

Alkylation and acylation of the primary amine are fundamental derivatization techniques.

Alkylation: The introduction of alkyl groups onto the primary amine can proceed via reaction with alkyl halides. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reaction is a nucleophilic substitution where the amine displaces the halide.

Acylation: Acylation of the exocyclic amino group is a well-established reaction for related amino-triazole compounds. researchgate.net This is typically achieved using acyl chlorides or anhydrides. For instance, studies on 5-amino-1H- researchgate.netCurrent time information in Bangalore, IN.chemicalbook.comtriazole have shown that acylation can occur selectively at the exocyclic amino group under specific conditions. acs.org However, competition with acylation of the triazole ring nitrogens is possible and will be discussed in a later section.

| Process | Reagent Example | Product Type |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride | Amide |

| Acylation | Acetic Anhydride | Acetamide |

Reactivity and Functionalization of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which significantly influences its chemical properties. chemicalbook.comnih.gov The ring system possesses both basic and acidic characteristics and can undergo various functionalization reactions.

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be targeted by electrophiles in alkylation and acylation reactions. The 1H-1,2,4-triazole exists in two tautomeric forms, which can influence the site of substitution. chemicalbook.comnih.gov

N-Alkylation: The alkylation of the 1,2,4-triazole ring can lead to a mixture of products, with substitution occurring at the N1 and N4 positions. chemicalbook.com The regioselectivity of the alkylation can be controlled by the choice of alkylating agent, base, and solvent. For example, using sodium ethoxide in ethanol (B145695) as a base often favors alkylation at the N1 position, while other conditions might yield a mixture of N1 and N4 substituted products. chemicalbook.comnih.gov

N-Acylation: Acylation can also occur on the nitrogen atoms of the triazole ring. Studies on the acetylation of 5-amino-1H- researchgate.netCurrent time information in Bangalore, IN.chemicalbook.comtriazole have shown that acylation can occur at the N1 position, sometimes leading to di-acetylated products where both the exocyclic amine and the ring nitrogen are acylated. acs.org The N4 nitrogen atom generally shows greater resistance to acylation. acs.org

| Reaction | Position(s) of Substitution | Influencing Factors |

| N-Alkylation | N1, N4 | Base, Solvent, Alkylating Agent chemicalbook.comnih.gov |

| N-Acylation | N1 | Acylating Agent, Reaction Conditions acs.org |

The electronic nature of the 1,2,4-triazole ring dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution: Due to the presence of three electronegative nitrogen atoms, the carbon atoms of the 1,2,4-triazole ring are electron-deficient. chemicalbook.com Consequently, the ring is generally deactivated towards electrophilic aromatic substitution on its carbon atoms. Electrophilic attack, such as protonation, preferentially occurs at the electron-rich nitrogen atoms. chemicalbook.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the carbon atoms makes the 1,2,4-triazole ring susceptible to nucleophilic attack, particularly when a good leaving group is present on one of the carbon atoms. chemicalbook.comnih.gov While the parent compound this compound does not have a leaving group on the triazole carbons, derivatives could be synthesized to undergo such reactions. For example, a halogenated triazole derivative could react with various nucleophiles to displace the halide. researchgate.net

Functionalization at Carbon Centers of the Triazole Ring

The direct functionalization of the carbon atoms within the 1,2,4-triazole ring of this compound presents a synthetic challenge, particularly at the C3 position. In 1-substituted-1,2,4-triazoles, the C5-proton is generally more acidic and thus more susceptible to deprotonation and subsequent electrophilic trapping than the C3-proton. rsc.org This inherent reactivity difference often leads to preferential functionalization at the C5 position.

However, strategies for the C-H functionalization of 1,2,4-triazoles have been developed, primarily relying on palladium-catalyzed cross-coupling reactions. For 1-substituted-1,2,4-triazoles, direct C-H arylation with aryl halides can be achieved at the C5 position. rsc.org To achieve functionalization at the C3 position of a 5-substituted-1H-1,2,4-triazole, a common strategy involves a "SEM-switch." In this approach, the N1-H is first protected with a trimethylsilylethoxymethyl (SEM) group. This can be followed by a base-mediated migration of the SEM group from the N1 to the N2 position, which in turn activates the C3 position for subsequent arylation. rsc.org While not specifically demonstrated on this compound, this methodology represents a plausible route for its C3-functionalization.

Table 1: General Strategies for C-H Functionalization of 1,2,4-Triazoles

| Position | Reactivity | Common Methods | Notes |

| C5 | More reactive | Direct C-H arylation (for 1-substituted triazoles) | The C5-proton is more acidic. rsc.org |

| C3 | Less reactive | SEM-switch strategy followed by arylation | Requires initial N-protection and rearrangement to activate the C3 position. rsc.org |

Formation of Fused Heterocyclic Systems Utilizing the 1,2,4-Triazole Ethanamine Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive nitrogen atoms within the triazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The primary amino group of the ethanamine side chain can readily participate in condensation reactions with various electrophilic partners, leading to the formation of new rings fused to the triazole core.

A prominent example of this reactivity is the synthesis of Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyrimidines. In a one-pot, three-component reaction, 5-amino-1,2,4-triazole derivatives can react with an aldehyde and a β-ketoester, such as ethyl acetoacetate, to construct the pyrimidine (B1678525) ring. nih.gov The reaction proceeds through the initial formation of an arylidene intermediate, followed by a Michael addition of the exocyclic amino group or an endocyclic nitrogen atom of the triazole, and subsequent intramolecular cyclization and dehydration. The regioselectivity of the cyclization depends on which nitrogen atom of the aminotriazole acts as the nucleophile in the Michael addition. nih.gov

Similarly, the synthesis of Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridine (B147025) and aldehydes in a one-pot reaction. rsc.org While not directly employing the target molecule, this illustrates a common strategy where a hydrazine (B178648) or amine functionality adjacent to a heterocyclic ring is used to build a fused triazole system. By analogy, the ethanamine moiety of this compound could be envisioned to react with suitable diketones or their equivalents to form fused diazepine (B8756704) or other polycyclic systems.

Furthermore, 4-amino-3-mercapto-1,2,4-triazole derivatives are versatile starting materials for a variety of fused heterocycles, such as triazolo[3,4-b]thiadiazines and triazolo[3,4-b]thiadiazoles. nih.gov These syntheses typically involve the reaction of the amino and thiol groups with bifunctional electrophiles. This highlights the potential of appropriately functionalized derivatives of this compound to access a wide range of fused heterocyclic frameworks.

Table 2: Examples of Fused Heterocyclic Systems from Aminotriazole Derivatives

| Fused System | Precursors | Reaction Type | Reference |

| Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyrimidines | 5-Amino-1,2,4-triazoles, aldehydes, β-ketoesters | Three-component condensation | nih.gov |

| Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines | 2-Hydrazinopyridine, aldehydes | One-pot condensation | rsc.org |

| Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[3,4-b]thiadiazines | 4-Amino-5-substituted-1,2,4-triazole-3-thiol, phenacyl bromides | Cyclocondensation | nih.gov |

| Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[3,4-b]thiadiazoles | 4-Amino-5-substituted-1,2,4-triazole-3-thiol, aldehydes or isothiocyanates | Cyclocondensation | nih.gov |

This compound as a Key Building Block in Complex Molecular Architectures

The utility of this compound as a building block in the construction of complex molecules stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, stepwise manner. The primary amine serves as a handle for introducing a wide array of substituents through reactions such as acylation, sulfonylation, and reductive amination. For instance, acylation of aminotriazoles is a common strategy in the development of biologically active compounds, including potential enzyme inhibitors. nih.govnih.gov

The triazole ring itself offers multiple sites for further elaboration. N-alkylation or N-arylation at one of the ring nitrogens can be used to introduce additional diversity and modulate the physicochemical properties of the molecule. The choice of reaction conditions can often influence the regioselectivity of N-substitution.

The combination of these derivatization strategies allows for the programmed assembly of complex molecules. For example, the ethanamine side chain could be functionalized first, followed by a C-H functionalization of the triazole ring, or vice versa. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. Di-arylated 1,2,4-triazoles, for instance, have been synthesized and evaluated as potential therapeutic agents. nih.gov

Moreover, the ability of the triazole ring to participate in multicomponent reactions further enhances the value of this compound as a building block. Multicomponent reactions that form fused systems, such as the synthesis of 1H-imidazo[1,2-b]-1,2,4-triazol-6-amines from aminotriazoles, aldehydes, and isocyanides, provide rapid access to complex scaffolds from simple starting materials. nih.gov

Table 3: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Ethanamine (NH2) | Acylation | Acid chlorides, anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes, ketones | Secondary or tertiary amine | |

| Triazole (N-H) | N-Alkylation | Alkyl halides | N-Alkyl triazole |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl triazole | |

| Triazole (C-H) | C-H Arylation | Aryl halides (with Pd catalysis) | C-Aryl triazole |

Computational and Spectroscopic Characterization of 1 1h 1,2,4 Triazol 5 Yl Ethanamine and Analogues

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the properties of molecular systems. irjweb.com It allows for the accurate calculation of structural, electronic, and vibrational characteristics, offering a theoretical framework that complements and guides experimental findings. For 1,2,4-triazole (B32235) derivatives, DFT methods are routinely used to investigate their fundamental chemical nature. researchgate.netresearchgate.net

Geometric optimization using DFT is the first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1-(1H-1,2,4-triazol-5-yl)ethanamine, this process involves determining the bond lengths, bond angles, and dihedral angles that define its lowest energy conformation.

Table 1: Typical Calculated Geometric Parameters for a Substituted 1,2,4-Triazole Ring Data is generalized from studies on various 1,2,4-triazole derivatives.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N | ~1.32 - 1.38 Å |

| N-N | ~1.35 - 1.40 Å | |

| Bond Angle | N-C-N | ~105° - 112° |

| C-N-N | ~108° - 115° | |

| N-N-N | ~100° - 105° |

Source: Generalized from DFT calculations reported in the literature. researchgate.netacs.org

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov

In computational studies of 1,2,4-triazole derivatives, the distribution of HOMO and LUMO orbitals is analyzed. For many triazole Schiff base derivatives, the HOMO is often located on the triazole ring and associated substituents, while the LUMO may be distributed across different parts of the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap for a series of functionalized bridged 1,2,4-triazole N-oxides was calculated to be in the range of 3.3 eV to 4.62 eV, indicating good stability. nih.gov Similarly, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives reported energy gaps between 4.618 eV and 5.637 eV. nih.gov For this compound, the HOMO would likely have significant contributions from the lone pairs of the nitrogen atoms in the triazole ring and the amine group, while the LUMO would be associated with the π* orbitals of the heterocyclic ring.

Table 2: Representative HOMO-LUMO Energy Gaps for Various Triazole Derivatives

| Compound Type | Basis Set/Functional | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-phenylpropanamide triazole derivative A | M06/6-311G(d,p) | -7.128 | -1.491 | 5.637 |

| N-phenylpropanamide triazole derivative B | M06/6-311G(d,p) | -6.973 | -1.358 | 5.615 |

| N-phenylpropanamide triazole derivative C | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 |

| Bridged 1,2,4-triazole N-oxide series | DFT | - | - | 3.30 - 4.62 |

| Substituted 1,2,4-triazole | HF/6-31G | - | - | ~5-7 |

Source: nih.govnih.govntu.edu.iq

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comwolfram.com In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For 1,2,4-triazole derivatives, MEP analyses consistently show regions of high negative potential located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.netresearchgate.netresearchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. In contrast, the hydrogen atoms attached to the ring and the amino group exhibit positive electrostatic potential, making them sites for nucleophilic attack and hydrogen bond donation. irjweb.com Mulliken atomic charge calculations further quantify the charge distribution, showing that nitrogen atoms in the triazole ring typically carry a negative charge, confirming their electronegative character. researchgate.net This charge distribution is fundamental to the molecule's polarity and its interactions with other molecules. irjweb.comresearchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). acadpubl.eu These interactions are crucial for understanding molecular stability. researchgate.net

The structure of this compound, with its N-H groups on both the triazole ring and the ethanamine side chain, is well-suited for forming various intermolecular interactions, particularly hydrogen bonds. nih.gov Computational and experimental studies on related triazoles have identified extensive hydrogen bonding networks, such as N-H···N, N-H···S, and C-H···N interactions, which play a critical role in their crystal packing and behavior in solution. acs.orgrsc.orgajrconline.org The presence of both hydrogen bond donors (N-H) and acceptors (the triazole nitrogen atoms) in the title compound suggests it can form strong intermolecular hydrogen bonds, influencing its physical properties. tandfonline.comnih.gov

Theoretical vibrational analysis, typically performed using DFT, calculates the normal modes of vibration and their corresponding frequencies. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands. nih.gov

Studies on 1,2,4-triazole and its derivatives have shown excellent agreement between theoretical spectra calculated with methods like B3LYP/6-311++G** and experimental FTIR spectra. researchgate.netnih.gov This allows for a detailed assignment of vibrational modes. Characteristic "marker bands" for the triazole ring have been identified. For this compound, key vibrational modes would include N-H stretching from the ring and amino group, C-H stretching of the ethyl group, C=N and C-N stretching within the triazole ring, and various bending and deformation modes. The calculated spectrum serves as a predictive tool for experimental characterization. nih.gov

Table 3: Selected Characteristic Vibrational Frequencies for 1,2,4-Triazole Derivatives Frequencies are given in cm⁻¹ and are generalized from theoretical and experimental studies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3400 | Stretching of the N-H bond in the triazole ring and amino group. |

| C-H Stretch | 2900 - 3180 | Stretching of C-H bonds in the ring and alkyl side chain. |

| C=N Stretch | 1550 - 1650 | Stretching of double bonds within the triazole ring. |

| Ring Skeletal Vibrations | 1400 - 1550 | Coupled C-N and N-N stretching and bending modes. |

| N-H Bending | 1400 - 1600 | In-plane bending of N-H bonds. |

| Ring Breathing | 900 - 1100 | Symmetric expansion and contraction of the triazole ring. |

Source: researchgate.netnih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

While computational methods provide invaluable theoretical data, experimental spectroscopic techniques are essential for definitive structural confirmation. The characterization of 1,2,4-triazole derivatives typically involves a suite of advanced spectroscopic methods. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique.

¹H NMR spectra for this compound would be expected to show distinct signals for the protons on the triazole ring (C-H and N-H), as well as signals for the methine (CH) and methyl (CH₃) protons of the ethanamine side chain. nih.govmdpi.com The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR spectra provide information on the carbon skeleton. Signals corresponding to the two distinct carbons in the triazole ring and the two carbons of the ethanamine group would be observed, with their chemical shifts being characteristic of their electronic environment. nih.govmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing unambiguous evidence for the molecular formula. nih.govmdpi.com

Infrared (IR) Spectroscopy , as mentioned previously, provides information about the functional groups present in the molecule. The experimental IR spectrum would be compared with the theoretically predicted one to confirm the presence of key bonds like N-H, C-H, and C=N. nih.govmdpi.com

Together, these computational and spectroscopic approaches provide a robust and detailed characterization of the molecular structure and properties of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 5,5'-ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate, signals corresponding to the triazole protons are observed at δ 8.2 ppm, while the ethylene (B1197577) bridge protons appear at δ 4.3 ppm in DMSO-d₆. For N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine, the NH₂ group shows a signal at 8.13 ppm and the NH proton of the triazole ring appears as a singlet at 10.31 ppm in DMSO-d₆. ufv.br In another analogue, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the methylene (B1212753) protons attached to the C-5 of the triazole ring present a singlet at δ 4.42 ppm. urfu.ru The amino group (NH₂) protons give a broad singlet at δ 5.36 ppm, and the NH proton of the triazole ring appears at δ 12.67 ppm, both of which disappear upon deuteration. urfu.ru

¹³C NMR data for 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine shows the methylene carbon at δ 59.3 ppm, while the triazole ring carbons, C-3 and C-5, are observed at δ 156.6 ppm and δ 160.4 ppm, respectively. urfu.ru Theoretical calculations of ¹³C NMR chemical shifts, based on magnetic shielding tensor values, have been employed to investigate the formation of possible tautomeric conformations of related triazole derivatives in solution. ufv.br

Table 1: Selected ¹H NMR Spectral Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate | DMSO-d₆ | 8.2 | Triazole protons |

| 4.3 | Ethylene bridge | ||

| N-(3-Methyl-1H-1,2,4-triazole-5-yl)propan-2-imine | DMSO-d₆ | 10.31 | NH (triazole) |

| 8.13 | NH₂ | ||

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 12.67 | NH (triazole) |

| 5.36 | NH₂ | ||

| 4.42 | CH₂ |

Table 2: Selected ¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 160.4 | C-5 (triazole) |

| 156.6 | C-3 (triazole) | ||

| 59.3 | CH₂ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. In the IR spectrum of 5,5'-ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate, strong absorptions at 1,630 cm⁻¹ and 1,280 cm⁻¹ are attributed to the N–O asymmetric stretch and C–N stretch of the nitrate (B79036) ester, respectively, confirming its formation. For N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine, the IR spectrum shows characteristic bands for the asymmetric and symmetric stretching vibrations of the NH₂ group at 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br The C=N stretching vibrations are observed at 1682 and 1668 cm⁻¹. ufv.br In the case of 3-((4H-1,2,4-triazol-3-yl)amino)-5,5-dimethylcyclohex-2-en-1-one, the IR spectrum displays bands at 3428 and 3280 cm⁻¹ corresponding to two NH groups, and a band at 1579 cm⁻¹ for the carbonyl group. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate | 1630 | N–O asymmetric stretch |

| 1280 | C–N stretch | |

| N-(3-Methyl-1H-1,2,4-triazole-5-yl)propan-2-imine | 3361 | νas(NH₂) |

| 3274 | νs(NH₂) | |

| 1682, 1668 | ν(C=N) | |

| 3-((4H-1,2,4-Triazol-3-yl)amino)-5,5-dimethylcyclohex-2-en-1-one | 3428, 3280 | 2NH |

| 1579 | C=O |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine is C₆H₁₂N₄, with a molecular weight of approximately 140.19 g/mol . echemi.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For the related compound N,N-diethylamine, the molecular weight is 73.1368 g/mol . nist.gov The NIST WebBook provides access to mass spectral data for various compounds, including ethanamine derivatives. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 5,5'-ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate, single-crystal X-ray analysis revealed a monoclinic lattice with unit cell parameters a = 7.89 Å, b = 10.22 Å, c = 12.45 Å, and β = 102.3°. The dihedral angle between the two triazole rings was found to be 88.5°, indicating minimal conjugation between them. In another study, the structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)-3-methylbutanamide was unambiguously established using X-ray diffraction analysis. researchgate.net The crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed to be in the triclinic crystal system with a P-1 space group. mdpi.com The study of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides also utilized X-ray crystallography to investigate their tautomerism. rsc.org

Table 4: X-ray Crystallographic Data for an Analogue: 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 7.89 |

| b (Å) | 10.22 |

| c (Å) | 12.45 |

| β (°) | 102.3 |

| Dihedral Angle (triazole rings) (°) | 88.5 |

Coordination Chemistry of 1 1h 1,2,4 Triazol 5 Yl Ethanamine

Ligand Design and Coordination Modes of the Triazole-Ethanamine Moiety

The 1-(1H-1,2,4-triazol-5-yl)ethanamine ligand possesses multiple potential coordination sites, making its binding behavior with metal ions a subject of significant interest. The triazole ring itself is a key component, offering several nitrogen atoms that can act as donors. nih.gov The ethanamine side chain introduces an additional primary amine group, further expanding the coordination possibilities.

The design of ligands based on the 1,2,4-triazole (B32235) ring is a strategy to create versatile building blocks for coordination compounds. nih.gov The presence of both the triazole and ethanamine moieties allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through one of the nitrogen atoms of the triazole ring or through the nitrogen atom of the ethanamine group.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal ion through a nitrogen atom of the triazole ring and the nitrogen atom of the ethanamine side chain.

Bridging Ligand: The triazole ring can bridge two or more metal centers, with different nitrogen atoms of the ring coordinating to different metal ions. This is a common feature in the formation of polynuclear complexes and coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions in the coordination sphere.

Complexation with Transition Metal Ions and Main Group Elements

The versatile coordination behavior of this compound and related triazole derivatives allows for the formation of a wide array of complexes with both transition metals and main group elements. The interaction between the ligand and the metal center can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The complexation of 1,2,4-triazole-based ligands with first-row transition metal cations has been explored using computational methods. nih.gov These studies investigate the structural and bonding properties of the resulting complexes. The use of different metal ions, such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, can lead to complexes with varying geometries and electronic properties. mdpi.com For instance, the complexation of a related 3-amino-1H-1,2,4-triazole-5-carboxylic acid with various transition metals resulted in mononuclear complexes for zinc and manganese, a dinuclear complex for iron, and a layered material for cadmium. mdpi.com

The coordination of 1,2,3-triazole-4,5-dithiolate ligands, which share the triazole core, with group 10 metals like Nickel (Ni) and Palladium (Pd) has also been reported, forming square planar complexes. rsc.org

Spectroscopic and Structural Characterization of Coordination Complexes

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the triazole ring and the amine group upon complexation can indicate which atoms are involved in bonding to the metal ion. nih.gov For example, a shift in the ν(C=N) and ν(C=C) stretching modes of the triazole ring can be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. urfu.runih.govmdpi.com Chemical shift changes of the protons and carbons in the ligand upon coordination provide insights into the binding mode.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic properties of the complexes, particularly for transition metal complexes, and can provide information about the d-d transitions and charge transfer bands. rsc.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Mn(II), Fe(II), and Cu(II), EPR spectroscopy provides information about the electronic structure and the environment of the metal ion. rsc.orgnih.gov

Structural Techniques:

The following table summarizes the characterization techniques used for related triazole complexes:

| Technique | Information Obtained | Reference |

| Infrared (IR) Spectroscopy | Identification of coordination sites through shifts in vibrational frequencies. | nih.gov |

| NMR Spectroscopy | Elucidation of solution-state structure and ligand binding modes. | urfu.runih.govmdpi.com |

| UV-Visible Spectroscopy | Study of electronic properties and transitions. | rsc.orgresearchgate.net |

| EPR Spectroscopy | Characterization of paramagnetic metal centers and their electronic structure. | rsc.orgnih.gov |

| Single-Crystal X-ray Diffraction | Precise determination of 3D molecular and crystal structure. | mdpi.comrsc.org |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the 1,2,4-triazole moiety to act as a bridging ligand makes this compound a suitable building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comnih.gov These materials are extended networks of metal ions or clusters connected by organic linkers.

The use of triazole-containing ligands in the synthesis of MOFs has been shown to yield a variety of network topologies. For example, the reaction of transition metal salts with ligands containing 1,2,4-triazole units can lead to the formation of one-, two-, or three-dimensional structures. mdpi.comrsc.org The specific dimensionality and structure of the resulting framework are influenced by factors such as the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. mdpi.com

Hydrothermal synthesis is a common method for preparing these materials. nih.gov For instance, the hydrothermal reaction of Ni(II) and Zn(II) nitrates with 1,2-bis(1,2,4-triazol-4-yl)ethane and benzene-1,3,5-tricarboxylic acid resulted in three-dimensional MOFs containing trinuclear secondary building units. nih.gov Similarly, solvothermal reactions of lanthanide chlorides with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have yielded 3D MOFs. rsc.orgresearchgate.net

The resulting MOFs and coordination polymers can exhibit interesting properties, such as porosity, which can be explored for applications in gas storage and separation.

Theoretical Investigations into Metal-Ligand Interactions (e.g., DFT in Coordination Chemistry)

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the coordination chemistry of this compound and related ligands. nih.govresearchgate.net These computational methods provide detailed insights into the electronic structure, bonding, and properties of the coordination complexes, complementing experimental findings.

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structures of the coordination complexes. nih.gov

Analyze Bonding: Investigate the nature of the metal-ligand bonds, including their covalent and electrostatic contributions. researchgate.net

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which can be compared with experimental spectra for validation. researchgate.net

Determine Electronic Properties: Calculate frontier molecular orbital (HOMO-LUMO) energies, which are important for understanding the reactivity and electronic behavior of the complexes. researchgate.net

Investigate Reaction Mechanisms: Explore the pathways of complex formation and other chemical transformations.

For example, DFT studies on the complexation of 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with first-row transition metal cations have been performed to understand the structural and bonding properties of these complexes in both the gas phase and in solution. nih.gov These calculations can reveal how the solvent influences the stability of the complexes. researchgate.net

Structure Activity Relationship Sar Studies of 1,2,4 Triazole Ethanamine Scaffold Derivatives

Principles of Structure-Activity Relationships in Heterocyclic Systems

The principles of SAR in these systems revolve around several key aspects:

Ring Position and Substitution: The position of substituents on the heterocyclic ring can dramatically alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby affecting its biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can help in understanding the key features required for activity and can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, the 1,2,4-triazole (B32235) nucleus itself can be considered a bioisostere for other chemical groups like purine (B94841) scaffolds. mdpi.com

Pharmacophore Identification: This involves identifying the essential structural features (the pharmacophore) of a molecule or a series of compounds that are responsible for their biological activity. For many 1,2,4-triazole derivatives, the triazole ring is a key component of the pharmacophore. bldpharm.com

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of the 1-(1H-1,2,4-triazol-5-yl)ethanamine scaffold can be finely tuned by the nature and position of various substituents. These effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) to the triazole or any attached phenyl rings can significantly influence the molecule's acidity, basicity, and ability to form hydrogen bonds. For example, in a series of theophylline-linked 1,2,4-triazole compounds, it was observed that both electron-donating and electron-withdrawing groups on an N-phenylacetamide moiety could enhance inhibitory activity against the HCV serine protease enzyme. researchgate.net Specifically, a chloro group at the para position of the acetanilide (B955) aryl ring resulted in the most potent hybrid. researchgate.net

Steric Effects: The size and shape of substituents can impact how well a molecule fits into the binding site of a biological target. Bulky substituents can either enhance binding by creating favorable van der Waals interactions or hinder it by causing steric clashes. In some 1,2,4-triazole derivatives, the presence of a one-carbonyl group was found to be necessary for pharmacological effect, while electronegative substitutions like chlorine and bromine at the para position of a phenyl ring could significantly increase inhibitory activity. mendelchemicals.com

The following table illustrates the impact of different substituents on the antifungal activity of a series of 1,2,4-triazole derivatives against Physalospora piricola.

| Compound | R Group | EC50 (µg/mL) |

| 8d | 4-chlorophenyl | 10.808 |

| 8k | 4-fluorophenyl | 10.126 |

| Mefentrifluconazole (Control) | - | >50 |

Data sourced from a study on 1,2,4-triazole derivatives containing amino acid fragments. cardiff.ac.uk

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound and its derivatives, which possess several rotatable bonds, conformational analysis is key to understanding their biological activity.

The molecule can exist in various conformations, and only a specific conformation, often referred to as the "bioactive conformation," may be responsible for its biological effect. Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, can be used to determine the stable conformers of a molecule in the gaseous state. sigmaaldrich.com Experimental techniques like X-ray crystallography provide insights into the conformation in the solid state. rsc.org

The preferred conformation of a molecule can be stabilized by various intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking. rsc.org For example, studies on flexible triazole-based molecules have shown that they can adopt folded conformations stabilized by intramolecular interactions. rsc.org The presence of different substituents can influence the conformational preferences, thereby affecting the molecule's ability to bind to its target. For instance, the twisting of a phenyl ring relative to the triazole ring can be a critical factor in how the molecule fits into a binding pocket.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. globalresearchonline.net This method is invaluable in SAR studies for visualizing and understanding the interactions between a ligand and its target at the molecular level.

For 1,2,4-triazole ethanamine derivatives, docking simulations can help to:

Predict Binding Modes: Identify the most likely binding pose of the ligand within the active site of the target.

Identify Key Interactions: Determine the specific amino acid residues involved in binding, such as through hydrogen bonds, hydrophobic interactions, or electrostatic interactions. mdpi.com

Explain SAR Data: Provide a rational explanation for why certain substituents enhance or diminish biological activity.

Guide Drug Design: Suggest modifications to the ligand structure that could improve binding affinity and selectivity.

In a study of novel 1,2,4-triazole derivatives as potential anticancer agents, molecular docking was used to show that the compounds could bind to the active site of the P450 CYP121 enzyme from Mycobacterium tuberculosis. Current time information in Bangalore, IN. The docking results revealed specific interactions, such as hydrogen bonds between the triazole nitrogen atoms and amino acid residues in the active site, which helped to explain the observed antitubercular activity. Current time information in Bangalore, IN.

The following table shows the results of a molecular docking study of 1,2,4-triazole derivatives against the P450 CYP121 enzyme, indicating the binding affinity.

| Compound | Binding Affinity (kcal/mol) |

| C4 | -8.5 |

| C8 | -8.2 |

| C11 | -8.1 |

| C14 | -8.8 |

Data sourced from a study on the antimycobacterial potency of 1,2,4-triazole derivatives. Current time information in Bangalore, IN.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net QSAR models are developed by correlating physicochemical, electronic, or steric descriptors of molecules with their experimentally determined biological activities.

For 1,2,4-triazole derivatives, QSAR models can be powerful tools for:

Predicting the activity of new compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts.

Mechanistic insights: QSAR models can help to identify the key molecular properties that are most important for a particular biological activity.

A typical QSAR study involves calculating a variety of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. mdpi.comcardiff.ac.uk For example, a QSAR study on 1,2,4-triazole derivatives as α-glucosidase inhibitors successfully developed a model that showed a high correlation between the experimental and predicted activity values. cardiff.ac.ukresearchgate.net Another study on the fungicidal action of 1,2,4-triazole derivatives against Candida albicans also resulted in a robust QSAR model.

The development of QSAR models for this compound derivatives would involve synthesizing a library of analogs with diverse substituents, evaluating their biological activity, calculating a range of molecular descriptors, and then applying statistical methods to derive a predictive model.

Advanced Applications and Future Research Directions

Role in Materials Science and Polymer Chemistry

The high nitrogen content and inherent stability of the 1,2,4-triazole (B32235) ring make its derivatives attractive for creating specialized materials. While direct studies on the incorporation of 1-(1H-1,2,4-triazol-5-yl)ethanamine into polymers are not extensively documented, research on analogous structures provides a clear blueprint for its potential applications.

Derivatives of 1,2,4-triazole are key components in the synthesis of high-energy-density materials. For instance, the related compound 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) is the basis for a family of nitrogen-rich energetic salts. rsc.org These materials are prized for their excellent thermal stability (with decomposition temperatures often exceeding 250 °C) and low sensitivity to physical stimuli like impact and friction. rsc.org The incorporation of the this compound moiety into energetic polymers could similarly enhance nitrogen content and thermal robustness.

Furthermore, the triazole-amine scaffold is an effective building block for Metal-Organic Frameworks (MOFs). The nitrogen atoms of the triazole ring and the exocyclic amine group can act as effective coordination sites (or ligands) for metal ions, facilitating the construction of porous, crystalline structures. A related compound, 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine), serves as a precursor for such frameworks, which have significant applications in gas storage and separation technologies. The bifunctional nature of this compound allows it to act as a versatile linker, potentially leading to MOFs with unique topologies and functional properties.

A comparison of properties for triazole-based energetic materials highlights their potential.

| Property | HANTT (Guanidinium Salt) | HANTT (1,5-diamino-tetrazolium salt) |

| Decomposition Temp. (°C) | 264 | 321 |

| Calculated Density (g cm⁻³) | 1.65 | 1.81 |

| Calculated Detonation Velocity (m s⁻¹) | 7742 | 8779 |

| Calculated Detonation Pressure (GPa) | 22.6 | 32.6 |

| This table presents calculated and experimental data for energetic salts based on the HANTT core structure, demonstrating the performance of advanced materials derived from triazole-amines. Data sourced from rsc.org. |

Applications in Organic Catalysis

The structural motifs present in this compound—a chiral amine and an N-heterocycle—are staples in modern catalyst design. The compound can be envisioned to function in two primary catalytic roles: as a ligand for transition metal catalysis or as a precursor to an organocatalyst.

As a ligand, the nitrogen atoms of both the triazole ring and the amine can chelate to a metal center, forming a stable complex. The inherent chirality of the ethanamine group could make it a valuable ligand for asymmetric catalysis, where the selective synthesis of one enantiomer of a product is desired.

Recent research has also demonstrated that triazole derivatives can function as catalysts in their own right. Specifically, 1H-1,2,3-triazol-5-ylidenes, which can be generated from triazole precursors, have been shown to act as potent single-electron reductants for processes like the reduction of quinones. nih.gov These species can function as catalytic organic reducing agents without the need for a photocatalyst, a significant advancement in sustainable chemistry. nih.gov The 1,2,4-triazole core of this compound could potentially be converted into a similar catalytically active N-heterocyclic carbene (NHC) or ylidene species.

Development of Novel Chemical Probes and Tools

A chemical probe is a small molecule used to study biological systems. The development of such tools requires a molecular scaffold that can be easily modified to include reporter groups (e.g., fluorophores, biotin (B1667282) tags) and targeting moieties. The primary amine of this compound serves as an ideal synthetic handle for this purpose.

Through standard amide bond formation or reductive amination, a wide array of functional groups can be appended to the molecule. This versatility would allow for the creation of a library of probes based on the triazole core. For example, attaching a fluorescent dye would enable researchers to visualize the localization of the probe within cells, while adding a photo-cross-linking group could help identify its binding partners. While specific probes based on this exact molecule are not yet reported, the synthesis of numerous complex triazole derivatives for biological evaluation underscores the suitability of this scaffold for such applications. nih.govresearchgate.netnih.gov

Exploration of Unconventional Synthetic Pathways

The efficient synthesis of this compound and its derivatives is crucial for enabling its use in the aforementioned applications. Traditional synthetic methods often require harsh conditions and long reaction times. Modern research focuses on more sustainable and efficient "unconventional" pathways.

One such method is microwave-assisted organic synthesis (MAOS). Research on the synthesis of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates the power of this technique. rsc.org In these syntheses, the reaction of an intermediate with various amines under microwave irradiation dramatically accelerates the formation of the final triazole product. rsc.org This approach often leads to higher yields, shorter reaction times (minutes instead of hours), and cleaner reaction profiles compared to conventional heating. Applying MAOS to the key cyclization or substitution steps in the synthesis of this compound could provide a more rapid and scalable route to the compound.

| Synthesis Step | Method | Time | Outcome |

| Ring opening & Recyclization | Conventional Heating | Several hours | Moderate yield |

| Ring opening & Recyclization | Microwave Irradiation | 15-30 minutes | Successful formation of desired product |

| This table compares conventional and microwave-assisted methods for a key step in the synthesis of related aminotriazoles, highlighting the efficiency gains of the unconventional pathway. Data adapted from rsc.org. |

Synergistic Integration of Computational and Experimental Methodologies

Modern chemical research increasingly relies on a synergistic relationship between computational modeling and experimental validation. For a molecule like this compound, this integration can accelerate discovery and deepen understanding.

Computational Approaches:

Quantum Chemical Calculations (DFT): Density Functional Theory can be used to predict molecular geometry, electronic properties, and reaction energetics. This can help in understanding the tautomeric preferences of the triazole ring and predicting its reactivity. rsc.org

Molecular Docking: If designing the molecule as a catalyst ligand or a chemical probe, docking simulations can predict how it will bind to a target protein or metal center.

Performance Prediction: For materials science applications, specialized software (like Gaussian or EXPLO5) can calculate theoretical performance metrics, such as detonation velocity and pressure for energetic materials. rsc.org

Experimental Validation:

Spectroscopy (NMR, IR): 1D and 2D Nuclear Magnetic Resonance and Infrared spectroscopy are used to confirm the chemical structure and study dynamic processes like tautomerism. rsc.orgrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the molecule and its derivatives, confirming computational predictions of geometry and intermolecular interactions. rsc.orgrsc.org

This iterative cycle—where computational predictions guide experimental work, and experimental results refine computational models—is essential for the rational design of new materials, catalysts, and probes based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1H-1,2,4-triazol-5-yl)ethanamine with high purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazide precursors or condensation of hydrazine derivatives with nitriles. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., over-alkylation) .

- Catalysts : Use Lewis acids like ZnCl₂ to accelerate cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve tautomeric forms (e.g., 1H- vs. 4H-triazole) by analyzing chemical shifts of NH₂ and triazole protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (m/z 153.09 for [M+H]⁺) and detect fragmentation patterns .

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Actoprotective Studies : Measure fatigue resistance in rodent models via forced swimming tests, comparing latency to exhaustion .

Advanced Research Questions

Q. How can structural ambiguities arising from tautomerism in this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Determine the dominant tautomer (e.g., 1H- vs. 4H-form) by analyzing bond lengths and dihedral angles (e.g., phenyl-triazole angle: 2.3° for 3-phenyl-1,2,4-triazol-5-amine) .

- Computational Chemistry : Perform DFT calculations (B3LYP/6-31G**) to compare stability of tautomers and simulate NMR spectra .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Introduce groups like halogens or aryl rings at the triazole or ethanamine positions to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like JNK kinases .

- Data Analysis : Apply multivariate regression to correlate logP, pKa, and IC₅₀ values .

Q. What challenges arise in refining crystallographic data for this compound derivatives, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART instruction to model disordered triazole rings .

- Hydrogen Bonding : Apply restraints to NH⋯N interactions during refinement .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and verify with CCDC deposition .

Q. How can contradictory reports on biological activity be resolved through experimental design?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines) .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify active metabolites .

- Orthogonal Assays : Combine enzymatic inhibition data with transcriptomic profiling (RNA-seq) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.